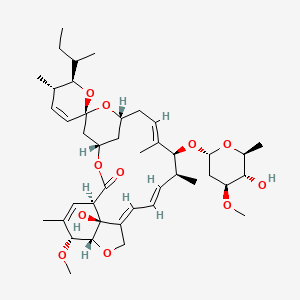
Avermectin A1a monosaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avermectin A1a monosaccharide is a glycoside.
Aplicaciones Científicas De Investigación
Antiparasitic Treatments
Avermectin A1a monosaccharide is primarily utilized in the treatment of various parasitic infections. Its efficacy against helminths and ectoparasites has been demonstrated in numerous studies:
- Onchocerciasis (River Blindness) : Ivermectin, a closely related compound, is widely used to treat this disease. Studies indicate that avermectin derivatives, including A1a monosaccharide, may enhance treatment efficacy against Onchocerca volvulus by reducing the microfilarial load in patients .
- Strongyloidiasis : The compound has shown effectiveness in treating infections caused by Strongyloides stercoralis. Clinical trials have reported significant reductions in parasite burden with the use of avermectins .
- Scabies and Pediculosis : Topical formulations containing this compound have been developed for the treatment of scabies and lice infestations, demonstrating high efficacy and safety profiles .
Anticancer Properties
Recent research has indicated that avermectins possess potential anticancer properties. Studies have shown that they can induce apoptosis in cancer cells through mechanisms involving the modulation of ion channels and inhibition of cell proliferation .
Antiviral Activity
Avermectin derivatives have also been explored for their antiviral properties. Research has suggested that these compounds can inhibit viral replication in certain viruses, although further studies are needed to fully elucidate their mechanisms of action .
Pest Control
This compound is extensively used as an agricultural pesticide due to its insecticidal properties:
- Insecticides : The compound effectively targets a wide range of agricultural pests, including aphids, locusts, and beetles. It works by disrupting the nervous system of insects, leading to paralysis and death .
- Nematodes : It is also effective against soil nematodes that threaten crop yields. Formulations containing avermectin have been shown to reduce nematode populations significantly .
Veterinary Medicine
In veterinary applications, this compound is employed for treating parasitic infections in livestock and pets. Its use helps improve animal health and productivity by controlling parasites that can cause significant economic losses in agriculture .
Safety and Toxicity
While avermectins are generally safe when used as directed, there are concerns regarding their toxicity to non-target organisms:
- Toxicity Studies : Research indicates potential adverse effects on mammals at high doses, including neurological symptoms such as ataxia and tremors . Careful dosing is critical to minimize risks.
- Environmental Impact : The environmental persistence of avermectins raises concerns about their impact on beneficial insects and aquatic life. Regulatory bodies continue to assess their use to ensure ecological safety .
Data Summary
Propiedades
Fórmula molecular |
C42H62O11 |
|---|---|
Peso molecular |
742.9 g/mol |
Nombre IUPAC |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C42H62O11/c1-10-23(2)37-26(5)16-17-41(53-37)21-31-19-30(52-41)15-14-25(4)36(51-34-20-33(46-8)35(43)28(7)49-34)24(3)12-11-13-29-22-48-39-38(47-9)27(6)18-32(40(44)50-31)42(29,39)45/h11-14,16-18,23-24,26,28,30-39,43,45H,10,15,19-22H2,1-9H3/b12-11+,25-14+,29-13+/t23?,24-,26-,28-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39+,41+,42+/m0/s1 |
Clave InChI |
UFXJUDTUTIFNOY-DXLDPMLMSA-N |
SMILES isomérico |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
SMILES canónico |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















